Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions . The reaction typically requires the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process . Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols . Substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with various enzymes and proteins, leading to the inhibition of their activity . This interaction can disrupt essential biological processes, resulting in the compound’s antimicrobial and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other thiadiazole derivatives, such as:
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a diuretic and carbonic anhydrase inhibitor.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: A selective inhibitor of glutaminase-1 with potent antitumor activity.
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives: Evaluated for their urease inhibitory activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of scientific research .
Properties
Molecular Formula |
C17H19N5O4S2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H19N5O4S2/c1-3-26-14(23)12-10(8-27-17-22-21-15(18)28-17)19-16(24)20-13(12)9-6-4-5-7-11(9)25-2/h4-7,13H,3,8H2,1-2H3,(H2,18,21)(H2,19,20,24) |
InChI Key |
NBABGFSOUVAKLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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